4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Overview
Description
4-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE is a complex heterocyclic compound that combines multiple functional groups, including a pyrazole ring, a triazine ring, and a benzimidazole ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, catalyzed by vitamin B1. This method yields 1,3,5-trisubstituted pyrazoles in high yields (78-92%) and is characterized by its simplicity and metal-free catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of non-toxic catalysts and solvent-free conditions, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity or material properties.
Scientific Research Applications
4-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share structural similarities and exhibit diverse biological activities, including antiviral and anticancer properties.
Pyrazole Derivatives: Known for their fluorescence properties and use in materials science.
Triazine Derivatives: Widely used in medicinal chemistry for their therapeutic potential.
Uniqueness
4-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H17N7O |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C19H17N7O/c1-27-12-8-6-11(7-9-12)16-13(10-21-25-16)17-23-18(20)24-19-22-14-4-2-3-5-15(14)26(17)19/h2-10,17H,1H3,(H,21,25)(H3,20,22,23,24) |
InChI Key |
KMCLMNZOPNBQFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)C3N=C(NC4=NC5=CC=CC=C5N34)N |
Origin of Product |
United States |
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